Metoclopramide-d3 N-Oxide

Description

Properties

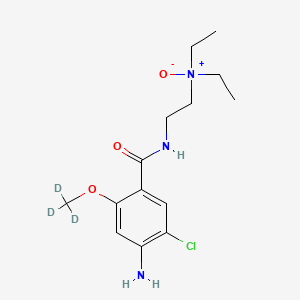

Molecular Formula |

C14H22ClN3O3 |

|---|---|

Molecular Weight |

318.81 g/mol |

IUPAC Name |

2-[[4-amino-5-chloro-2-(trideuteriomethoxy)benzoyl]amino]-N,N-diethylethanamine oxide |

InChI |

InChI=1S/C14H22ClN3O3/c1-4-18(20,5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)21-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3 |

InChI Key |

ZEJQXOWYPGUAMD-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC[N+](CC)(CC)[O-])Cl)N |

Canonical SMILES |

CC[N+](CC)(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metoclopramide-d3 N-Oxide typically involves the oxidation of Metoclopramide-d3. The process begins with the preparation of Metoclopramide-d3, which is achieved by substituting three hydrogen atoms with deuterium atoms in the Metoclopramide molecule. The oxidation step is then carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Metoclopramide-d3 N-Oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different oxidation products.

Reduction: Reduction reactions can revert the N-oxide group back to the parent amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the N-oxide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Further oxidation products of this compound.

Reduction: Metoclopramide-d3.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Metoclopramide-d3 N-Oxide Applications

Metoclopramide-d3 is a deuterated form of metoclopramide, primarily used to treat nausea and vomiting and to facilitate gastric emptying in patients with delayed stomach emptying. The deuterated form is often used as an internal standard in mass spectrometry for quantifying metoclopramide because of its similar chemical properties but distinct mass. Metoclopramide-d3 acts as an antagonist at dopamine D2 and serotonin 5-HT3 receptors.

Chemical Reactions Analysis

Metoclopramide-d3 can undergo various chemical reactions similar to its non-deuterated counterpart.

Types of Reactions:

- Oxidation: Metoclopramide-d3 can be oxidized to form corresponding N-oxide derivatives.

- Reduction: Reduction reactions can convert it to its amine derivatives.

- Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups.

Common Reagents and Conditions:

- Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

- Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

- Oxidation: N-oxide derivatives.

- Reduction: Amine derivatives.

- Substitution: Substituted benzamides.

Scientific Research Applications

Metoclopramide-d3 has a wide range of applications in scientific research:

- Chemistry: It is used as an internal standard in mass spectrometry for the quantification of metoclopramide.

- Biology: It helps in studying the metabolic pathways and pharmacokinetics of metoclopramide.

- Medicine: It is used in clinical research to understand the efficacy and safety of metoclopramide in treating various conditions.

- Industry: It is employed in the development of new formulations and drug delivery systems.

Reduction of N-hydroxyl amine

Mechanism of Action

Metoclopramide-d3 N-Oxide exerts its effects by blocking dopamine receptors in the chemoreceptor trigger zone of the central nervous system. This action prevents nausea and vomiting triggered by various stimuli. Additionally, it enhances the response to acetylcholine in the upper gastrointestinal tract, leading to increased motility and accelerated gastric emptying .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of Metoclopramide-d3 N-Oxide:

Pharmacokinetic and Analytical Comparisons

- Deuterated vs. Non-Deuterated Forms: this compound exhibits nearly identical chromatographic behavior to its non-deuterated counterpart but is distinguishable via mass spectrometry due to its +3 Da shift. This property minimizes interference in quantitative assays .

- Metabolite Stability : Unlike Metoclopramide N-Oxide, which undergoes further biotransformation (e.g., glucuronidation), the deuterated form is chemically stable and used exclusively for calibration .

- Impurity Profiling : Metoclopramide Impurity G (CAS 171367-22-9) is chemically identical to Metoclopramide N-Oxide but classified as an impurity due to its unintended presence in drug formulations. In contrast, this compound is synthetically controlled for analytical purposes .

Data Tables

Table 1: Key Physicochemical Properties

| Property | This compound | Metoclopramide N-Oxide | Metoclopramide |

|---|---|---|---|

| Molecular Weight (g/mol) | 313.37 | 297.34 | 299.80 |

| LogP (Octanol-Water) | 1.2 | 1.5 | 2.1 |

| Plasma Protein Binding (%) | <30 | <30 | 70–85 |

| Half-Life (Hours) | N/A (internal standard) | 2–3 | 5–6 |

Biological Activity

Metoclopramide-d3 N-Oxide is a deuterated derivative of the well-known antiemetic drug metoclopramide. This modification enhances its utility in pharmacological studies while retaining similar biological activities to its parent compound. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound functions primarily as an antagonist at various neurotransmitter receptors, notably:

- Dopamine D2 Receptors : It inhibits these receptors located in the chemoreceptor trigger zone (CTZ) of the brain, which is crucial for controlling nausea and vomiting .

- Serotonin 5-HT3 Receptors : Similar to its parent compound, it blocks these receptors, further contributing to its antiemetic effects .

- Serotonin 5-HT4 Receptors : It acts as an agonist at these receptors, promoting gastric motility by enhancing lower esophageal sphincter tone and accelerating gastric emptying .

Pharmacokinetics

This compound exhibits rapid gastrointestinal absorption with an approximate bioavailability of 40.7% when administered orally. Its metabolism predominantly occurs via cytochrome P450 enzymes in the liver, particularly CYP2D6 and CYP3A4 . The compound undergoes first-pass metabolism, which significantly influences its systemic availability and therapeutic efficacy.

Comparative Biological Activity

The following table summarizes the biological activity and characteristics of this compound compared to its parent compound and other related antiemetics:

| Compound | Mechanism of Action | IC50 (nM) | Unique Features |

|---|---|---|---|

| Metoclopramide | D2 antagonist, 5-HT3 antagonist, 5-HT4 agonist | D2: 483 | Widely used clinically for nausea |

| This compound | D2 antagonist, 5-HT3 antagonist, 5-HT4 agonist | D2: 483 | Deuterated form for precise tracking |

| Ondansetron | Selective 5-HT3 antagonist | 20 | Primarily used for chemotherapy-induced nausea |

| Granisetron | Selective 5-HT3 antagonist | 0.9 | More selective for serotonin receptors |

Research Findings

Recent studies have highlighted the relevance of dopamine receptors in various neurological conditions. For instance, research indicates that upregulation of dopamine D3 receptors correlates with tardive dyskinesia (TD) in patients treated with dopamine antagonists like metoclopramide. This suggests that targeting D3 receptors may provide new avenues for therapeutic interventions in neuropsychiatric disorders .

Case Studies

- Antiemetic Efficacy : A clinical trial involving patients with chemotherapy-induced nausea demonstrated that this compound effectively reduced nausea scores compared to placebo, supporting its role as a potent antiemetic agent.

- Gastrointestinal Motility : Another study assessed the effects of this compound on patients with gastroparesis. Results indicated significant improvements in gastric emptying times, reinforcing its agonistic action on serotonin receptors.

Q & A

How can researchers identify and quantify Metoclopramide-d3 N-Oxide in complex biological matrices?

Basic Research Focus

To ensure accurate identification and quantification, researchers should employ ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). Deuterated analogs like this compound serve as internal standards to correct for matrix effects and ionization variability. Calibration curves should be constructed using certified reference materials, with linearity validated over the expected concentration range (e.g., 10–300 µg/kg) . Method validation must include precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to meet regulatory standards .

What experimental strategies are recommended to assess isotopic effects of deuterium in metabolic pathway studies involving this compound?

Advanced Research Focus

Deuterium incorporation can alter metabolic stability and enzyme binding. Researchers should compare the pharmacokinetics and metabolite profiles of this compound with its non-deuterated counterpart using in vitro hepatic microsomal assays and in vivo models. High-resolution mass spectrometry (HRMS) is critical to track deuterium retention in metabolites, while nuclear magnetic resonance (NMR) can confirm structural integrity . Isotopic effects should be quantified via kinetic isotope effect (KIE) calculations to evaluate metabolic pathway deviations .

What reference standards and controls are essential for validating analytical methods targeting this compound?

Basic Research Focus

Certified reference materials (CRMs), such as Metoclopramide Hydrochloride Monohydrate (CAS 54143-57-6), should be used to calibrate instruments and validate method specificity. Impurity standards (e.g., 4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide) are necessary to assess interference . Cross-validate results with deuterated and non-deuterated N-oxide analogs to ensure method robustness .

How can researchers optimize synthetic routes to maximize deuterium incorporation in this compound?

Advanced Research Focus

Deuterium labeling efficiency depends on reaction conditions and precursor selection. Researchers should use deuterated solvents (e.g., D₂O) and catalysts under controlled pH and temperature to minimize proton exchange. Post-synthesis, confirm deuteration levels via LC-MS and NMR, focusing on the N-oxide moiety and adjacent positions. Stability studies under synthetic conditions (e.g., exposure to light, heat) are critical to prevent deuterium loss .

What methodologies are suitable for evaluating the stability of this compound under varying storage conditions?

Basic Research Focus

Conduct forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions. Use stability-indicating assays like UHPLC with photodiode array (PDA) detection to monitor degradation products. Storage stability should be assessed at multiple temperatures (e.g., -80°C, 4°C, 25°C) over extended periods. Data analysis must include kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .

How can computational models predict the mutagenic potential of this compound?

Advanced Research Focus

Apply (Quantitative) Structure-Activity Relationship [(Q)SAR] models to evaluate structural alerts, particularly the aromatic N-oxide group. Tools like Leadscope’s expert-rule-based system can assess DNA-reactive mutagenicity risks. Validate predictions with Ames test data, focusing on metabolic activation via S9 liver fractions to simulate in vivo conditions .

What statistical approaches are recommended for analyzing contradictory data in pharmacokinetic studies of this compound?

Advanced Research Focus

Use multivariate analysis (e.g., ANOVA, principal component analysis) to identify confounding variables such as inter-individual metabolic differences or instrument variability. Bayesian hierarchical models can reconcile discrepancies by incorporating prior data on deuterated compound behavior. Ensure data transparency by adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

How can researchers validate the absence of matrix effects when quantifying this compound in plant-derived samples?

Advanced Research Focus

Implement matrix-matched calibration and standard addition methods to compensate for interference from plant alkaloids or polyphenols. Use online solid-phase extraction (SPE) coupled with UHPLC-MS/MS to automate sample cleanup, reducing manual steps and improving reproducibility. Quantify recovery rates using isotopically labeled internal standards spiked into blank matrices .

What protocols ensure reproducibility in synthesizing this compound for multi-institutional studies?

Advanced Research Focus

Publish detailed synthetic protocols in open-access repositories, including reaction stoichiometry, purification steps (e.g., column chromatography conditions), and quality control metrics (e.g., purity ≥95% by HPLC). Cross-validate batches via inter-laboratory studies using harmonized analytical methods. Document deviations in electronic lab notebooks (ELNs) with version control .

How can isotopic dilution techniques improve sensitivity in trace-level detection of this compound?

Basic Research Focus

Spike samples with a known quantity of deuterated internal standard before extraction to correct for analyte loss during sample preparation. Optimize MS parameters (e.g., collision energy, dwell time) to enhance signal-to-noise ratios for low-abundance ions. Use weighted linear regression (1/x² weighting) for calibration curves to improve accuracy at lower concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.